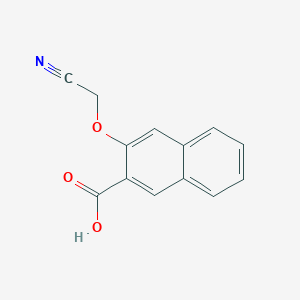

3-(Cyanomethoxy)naphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step reactions, starting from simpler naphthalene precursors. For instance, the synthesis of 2-(2,3-naphthalimino)ethyl ester derivatives of carboxylic acids is described using 2,3-naphthalenedicarboxylic anhydride as a starting material . Similarly, the synthesis of 3-cyano-1-naphthalenecarboxylic acid, a compound with a substitution pattern related to our compound of interest, involves a Diels–Alder reaction and subsequent transformations . These methods could potentially be adapted for the synthesis of 3-(Cyanomethoxy)naphthalene-2-carboxylic acid by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of a naphthalene core with various substituents that influence the compound's properties and reactivity. For example, the steric hindrance in 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives affects the conformation of the heterocyclic pyran ring . The molecular structure of this compound would similarly be influenced by the cyanomethoxy and carboxylic acid groups, potentially affecting its reactivity and binding properties.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, including esterification, amidation, and coupling reactions. The papers describe reactions such as the conversion of esters to amides , and the Heck-type carboxylation or methoxycarbonylation . These reactions are relevant to the functional groups present in this compound and could be used to further modify the compound or to synthesize related derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. The papers discuss the use of naphthalene derivatives as fluorescent labeling agents for carboxylic acids , and as inhibitors of human 5α reductase , indicating their potential biological activity. The properties of this compound would likely be influenced by the cyanomethoxy group's electron-withdrawing nature and the carboxylic acid's ability to engage in hydrogen bonding.

Aplicaciones Científicas De Investigación

Synthesis and Manufacturing

3-Cyano-1-naphthalenecarboxylic acid, a related compound, is significant in the manufacture of tachykinin receptor antagonists. A new synthesis route for this cyano acid has been developed, overcoming previous challenges such as the use of mercury salts and low yield. This improved process involves Diels−Alder addition and conversion of 4-bromo-2-naphthoate to the required cyanoacid, offering advantages in large-scale manufacture (Ashworth et al., 2003).

Environmental Biodegradation

Naphthalene derivatives, including 2-naphthoic acids, have been studied in the context of environmental biodegradation. Sulfate-reducing cultures can oxidize these compounds, suggesting a pathway for the anaerobic degradation of polycyclic aromatic hydrocarbons. This process involves the reduction of the aromatic ring system prior to ring cleavage, indicating a potential environmental application in the remediation of naphthalene-contaminated sites (Meckenstock et al., 2000; Meckenstock et al., 2004).

Analytical Chemistry

In analytical chemistry, naphthalene derivatives have been utilized for developing probes and reagents. For instance, a naphthalene-based probe has been created for the recognition of metal ions like Cu2+ and Fe3+ in water, showcasing its potential in environmental monitoring and analysis. This approach involves the transformation of naphthalene derivatives, indicating a broader application in analytical methods (Li et al., 2019).

Organic Chemistry Reactions

In organic chemistry, the transformation of naphthalene derivatives through reactions with various acidic materials has been explored. This includes the synthesis of γ-butyrolactones and unsaturated carboxylic acids, demonstrating the versatility of naphthalene compounds in chemical synthesis (Fujita et al., 1978; Fujita et al., 2007).

Propiedades

IUPAC Name |

3-(cyanomethoxy)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c14-5-6-17-12-8-10-4-2-1-3-9(10)7-11(12)13(15)16/h1-4,7-8H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJQYCRUOVNLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(3-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2508028.png)

![N-(3-fluoro-4-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2508029.png)

![8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2508031.png)

![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2508036.png)

![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)